

Application of Paeoniflorin Sulfite in Inflammation Research: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Paeoniflorin sulfite					
Cat. No.:	B10831677	Get Quote				

A Note on Terminology: The term "Paeoniflorin sulfite" may be a general descriptor for a sulfonated derivative of Paeoniflorin. The primary and well-researched sulfonated derivative of Paeoniflorin in the context of inflammation is Paeoniflorin-6'-O-benzene sulfonate (CP-25). This derivative was developed to enhance the lipophilicity and oral bioavailability of Paeoniflorin, leading to significantly improved anti-inflammatory and immunoregulatory effects.[1][2] This document will focus on the application of CP-25 in inflammation research.

Application Notes

Paeoniflorin-6'-O-benzene sulfonate (CP-25) is a novel ester derivative of paeoniflorin, the main bioactive component of the traditional Chinese medicine Paeonia lactiflora Pall.[3][4] CP-25 has demonstrated potent anti-inflammatory and immunomodulatory properties in various preclinical models of autoimmune and inflammatory diseases, particularly rheumatoid arthritis (RA).[1][5] Its improved pharmacokinetic profile, including better absorption and longer mean residence time compared to its parent compound, makes it a promising candidate for further investigation and potential therapeutic development.[3]

The anti-inflammatory effects of CP-25 are attributed to its ability to modulate multiple signaling pathways and cellular functions involved in the inflammatory cascade. Key mechanisms of action include:



- Regulation of Immune Cell Function: CP-25 has been shown to suppress excessive T cell
 activation and humoral immunity in collagen-induced arthritis (CIA) models.[3] It also
 interferes with the crosstalk between T cells and fibroblast-like synoviocytes (FLS) and
 regulates dendritic cell (DC) maturation and activation.[1][6]
- Modulation of Signaling Pathways: CP-25 exerts its effects through various signaling pathways, including the downregulation of the BAFF-TRAF2-NF-kB pathway, inhibition of the G protein-coupled receptor kinase 2 (GRK2), and modulation of the PGE2-EP4 and IL-17A/JAK/STAT3 signaling pathways.[5][7][8][9]
- Inhibition of Pro-inflammatory Mediators: Treatment with CP-25 leads to a significant reduction in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine TGF-β1.[1][6]

Data Presentation In Vivo Efficacy of CP-25 in Arthritis Models



Animal Model	Treatment Group	Dose	Route of Administrat ion	Key Findings	Reference
Collagen- Induced Arthritis (CIA) Mice	CP-25	17.5, 35, 70 mg/kg	Oral	Attenuated arthritis index and swollen joint count; Alleviated joint and spleen histopatholog y.	[3]
Adjuvant- Induced Arthritis (AA) Rats	CP-25	25, 50, 100 mg/kg	Oral	Reduced clinical and histopathologi cal scores.	[6]
High-Fat Diet (HFD) CIA Rats	CP-25	Not Specified	Not Specified	Reduced global scoring, arthritis index, and swollen joint count scores.	[8]

In Vitro Effects of CP-25 on Inflammatory Responses



Cell Type	Treatment	Concentration	Key Findings	Reference
Fibroblast-Like Synoviocytes (FLS)	CP-25	10 ⁻⁷ , 10 ⁻⁶ , 10 ⁻⁵ mol/L	Significantly inhibited PGE ₂ -stimulated proliferation and migration at 10 ⁻⁶ and 10 ⁻⁵ mol/L.	[5]
Dendritic Cells (DCs)	CP-25	Concentration- dependent	Inhibited CAY10598- induced upregulation of DC surface activation markers and IL- 23 production.	[10]
T cell and FLS co-culture	CP-25	Not Specified	Repressed the proliferation and production of pro-inflammatory cytokines of FLS.	[1]

Experimental Protocols Collagen-Induced Arthritis (CIA) in Mice and Treatment with CP-25

This protocol describes the induction of arthritis in mice using type II collagen and subsequent treatment with CP-25.

Materials:

- Male DBA/1 mice (7-8 weeks old)[11]
- Bovine type II collagen (CII)[12]

Methodological & Application





- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[11][12]
- Incomplete Freund's Adjuvant (IFA)[12]
- Paeoniflorin-6'-O-benzene sulfonate (CP-25)
- Vehicle for CP-25 (e.g., 0.5% carboxymethylcellulose sodium)
- Syringes and needles (27-gauge)[11]

Procedure:

- Preparation of Collagen Emulsion:
 - Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
 - Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). A
 minimum final volume of 0.5 ml is recommended for effective emulsification using a tissue
 homogenizer.[12] The final emulsion should be thick and not disperse when a droplet is
 placed on water.[12]
- Primary Immunization:
 - \circ On day 0, immunize each mouse intradermally at the base of the tail with 100 μ L of the CII/CFA emulsion (containing 100 μ g of type II collagen).[3][11]
- Booster Immunization:
 - On day 21, administer a booster injection with 100 μL of an emulsion prepared with type II collagen and Incomplete Freund's Adjuvant (IFA) at a different site on the tail.[11][12]
- Treatment Protocol:
 - After the onset of arthritis (typically 21-28 days after primary immunization), randomly divide the mice into treatment groups.[3][12]



- Administer CP-25 orally at desired doses (e.g., 17.5, 35, or 70 mg/kg) daily for the duration of the study.[3] A vehicle control group should be included.
- · Assessment of Arthritis:
 - Monitor the mice daily for signs of arthritis.
 - Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no swelling or redness, 1 = slight swelling and redness of phalangeal joints, 2 = moderate swelling and redness of phalangeal and paw joints, 3 = severe swelling and redness of the entire paw except the ankle, and 4 = severe swelling and redness of the entire paw and ankle.[4]
 The maximum score per mouse is 16.[4]
 - Measure the number of swollen joints.[3]
- · Histopathological Analysis:
 - At the end of the study, euthanize the mice and collect the hind paws.
 - Fix the paws in 10% formalin, decalcify, and embed in paraffin.
 - Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and bone erosion.

In Vitro Fibroblast-Like Synoviocyte (FLS) Proliferation and Migration Assay

This protocol details the assessment of the effect of CP-25 on the proliferation and migration of FLS.

Materials:

- Human or rat fibroblast-like synoviocytes (FLS)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- Prostaglandin E₂ (PGE₂)



- Paeoniflorin-6'-O-benzene sulfonate (CP-25)
- Cell Counting Kit-8 (CCK-8)
- Transwell inserts (8 μm pore size)
- Crystal violet stain

Procedure:

A. FLS Proliferation Assay:

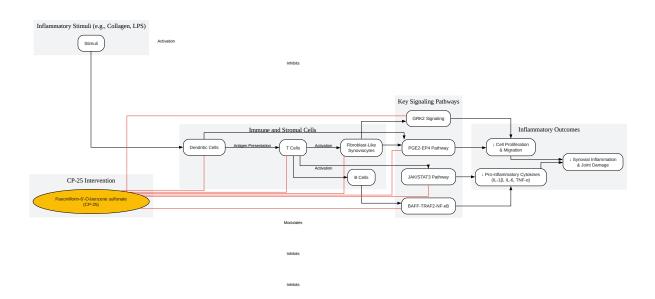
- Seed FLS in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Pre-treat the cells with various concentrations of CP-25 (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵ mol/L) for 2 hours.
- Stimulate the cells with PGE₂ for 48 hours.
- Add CCK-8 solution to each well and incubate for 2-4 hours.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
- B. FLS Migration Assay:
- Starve FLS in serum-free medium for 24 hours.
- Resuspend the cells in serum-free medium containing different concentrations of CP-25.
- Add the cell suspension to the upper chamber of Transwell inserts.
- Add medium containing PGE2 as a chemoattractant to the lower chamber.
- Incubate for 24 hours to allow cell migration.
- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.



- Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.

Visualizations Signaling Pathways and Experimental Workflow

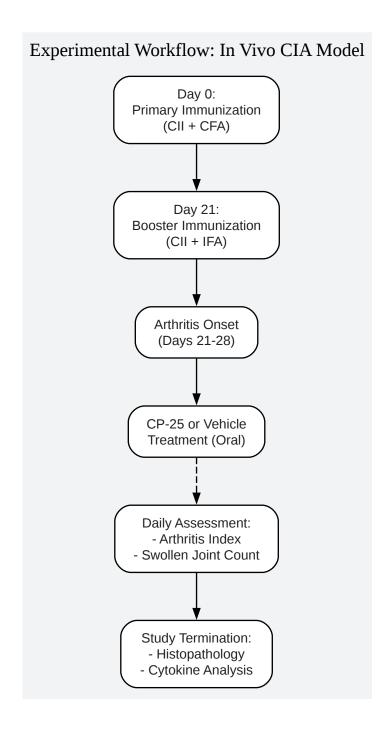




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Figure 1. Mechanism of action of CP-25 in inflammation.





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Figure 2. Workflow for the collagen-induced arthritis (CIA) model.

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